molecular formula C14H9NO3 B092412 2-Amino-3-hydroxyanthraquinone CAS No. 117-77-1

2-Amino-3-hydroxyanthraquinone

Cat. No. B092412
CAS RN: 117-77-1
M. Wt: 239.23 g/mol
InChI Key: CNWWMJSRHGXXAX-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxyanthraquinone (AQ) is an analogue of anthracycline drugs and has been the subject of various studies due to its potential biological activities. It is an important intermediate for the synthesis of a variety of synthetically useful and novel heterocyclic systems . The compound has shown the ability to interact with surfactant micelles, which suggests its potential to permeate biological membranes and induce apoptosis in human breast adenocarcinoma cells .

Synthesis Analysis

The synthesis of AQ and its derivatives has been explored in several studies. For instance, chloro-substituted [(aminoalkyl)amino]anthraquinones, which are structurally related to AQ, were synthesized and evaluated for their antineoplastic and cytotoxic activity . Another study reported the synthesis of aminoanthraquinones through methylation, reduction, and acylation steps, followed by amination to produce various derivatives . Additionally, 1-Amino-2-hydroxyanthraquinone, a compound closely related to AQ, was synthesized from ammonolysis of 1-chloro-2-hydroxyanthraquinone .

Molecular Structure Analysis

The molecular structure of AQ has been investigated using computational methods and spectroscopic studies. These studies have provided insights into the interactions of AQ with surfactants, which are crucial for understanding its distribution between surfactant micelle–water phases and its potential biological actions .

Chemical Reactions Analysis

AQ and its derivatives undergo various chemical reactions that are essential for their biological activity and potential applications. For example, the presence of the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain in anthraquinones has been associated with superior antineoplastic activity compared to tertiary amino side chains . The chemical reactivity of AQ has been systematically surveyed, highlighting its role as an intermediate in the synthesis of heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of AQ have been characterized through its interactions with surfactants. The binding constant, partition coefficient, and Gibbs free energy for the binding and distribution of AQ between the bulk aqueous solution and surfactant micelles were determined, indicating the importance of hydrophobic and hydrophilic interactions . Furthermore, AQ-modified graphene hydrogels have been used to create high-performance supercapacitor electrodes, demonstrating the additional redox capacitance provided by covalently bonded AQ moieties .

Scientific Research Applications

  • Optical Order Parameters and Spectroscopic Properties : A study by Imazeki et al. (1988) investigated the optical order parameters and spectroscopic properties of 1-amino-4-hydroxyanthraquinone derivatives, which can provide insights relevant to 2-Amino-3-hydroxyanthraquinone (Imazeki, Ono, Kaneko, & Mukoh, 1988).

  • Light Stability in Polymers : Allen et al. (1979) studied the fluorescence, phosphorescence spectra, and light stabilities of 2-amino-3-hydroxyanthraquinone in man-made polymers, providing insights into its potential applications in material sciences (Allen, McKellar, Moghaddam, & Phillips, 1979).

  • Genotoxic Effects of Analog Drugs : Research by Au et al. (1981) on the genotoxic effects of aminoanthraquinone drugs, including analogs of 2-Amino-3-hydroxyanthraquinone, helps in understanding its potential therapeutic and toxicological implications (Au, Butler, Matney, & Loo, 1981).

  • Synthesis Techniques : A study by Hida (1962) on the synthesis of 1-Amino-2-hydroxyanthraquinone can provide valuable information for the synthesis of similar compounds like 2-Amino-3-hydroxyanthraquinone (Hida, 1962).

  • Antiproliferative Properties : Nguyen et al. (2018) explored the transformation of 2-Amino-3-hydroxyanthraquinone into glucoside derivatives, revealing their significant antiproliferative properties against various cancer cells (Nguyen et al., 2018).

  • Cancer Cell Interaction : Das et al. (2016) conducted studies on the interaction of 2-amino-3-hydroxy-anthraquinone with surfactant micelles and its nucleation in human MDA-MB-231 breast adenocarcinoma cells, highlighting its potential biomedical applications (Das et al., 2016).

  • Solubility in Supercritical Carbon Dioxide : Research by Tamura and Alwi (2015) on the solubility of anthraquinone derivatives, including 1-amino-4-hydroxyanthraquinone, in supercritical carbon dioxide, could provide insights relevant to the solubility characteristics of 2-Amino-3-hydroxyanthraquinone (Tamura & Alwi, 2015).

Safety And Hazards

This compound should be handled with care. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Anthraquinones, including 2-Amino-3-hydroxyanthraquinone, are being studied for their potential as anticancer agents . The emergence of drug-resistant cancers warrants the development of new anticancer agents, and anthraquinones are being explored in this context .

properties

IUPAC Name

2-amino-3-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWWMJSRHGXXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151658
Record name 2-Amino-3-hydroxyanthraquinone
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxyanthraquinone

CAS RN

117-77-1
Record name 2-Amino-3-hydroxyanthraquinone
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Record name 2-Amino-3-hydroxyanthraquinone
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Record name 2-Amino-3-hydroxyanthraquinone
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Record name 2-amino-3-hydroxyanthraquinone
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Record name 2-Amino-3-hydroxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
A Das, S Roy, P Mondal, A Datta, K Mahali… - RSC …, 2016 - pubs.rsc.org
Structural and spectroscopic studies on 2-amino-3-hydroxy-anthraquinone (AQ), an analogue of anthracycline drugs, were carried out using computational methods. The interactions of …
Number of citations: 14 pubs.rsc.org
NS Allen, JF McKellar, BM Moghaddam… - Journal of …, 1979 - Elsevier
The fluorescence and phosphorescence spectra and quantum yields of 2-amino-, 2-hydroxy- and 2-amino-3-hydroxyanthraquinones have been recorded in a variety of solvents and …
Number of citations: 22 www.sciencedirect.com
S Banerjee, S Roy, A Datta, P Mondal… - Journal of the …, 2021 - Wiley Online Library
… for a1:1 interaction of neutral 2-amino-3-hydroxyanthraquinone with anionic SDS was 652.81 … is greater than that of 2-amino-3-hydroxyanthraquinone with SDS micelles under similar …
Number of citations: 4 onlinelibrary.wiley.com
TTH Nguyen, RP Pandey, P Parajuli, JM Han, HJ Jung… - Molecules, 2018 - mdpi.com
… effects of 2-amino-3-hydroxyanthraquinone, anthraflavic … , 2-amino-3-hydroxyanthraquinone-O-glucoside exhibited greater growth inhibitory effect than 2-amino-3-hydroxyanthraquinone…
Number of citations: 8 www.mdpi.com
S Imran, A Hossain, S Parui, PS Sengupta… - Journal of Molecular …, 2018 - Elsevier
… Studies on the interaction of 2-amino-3-hydroxyanthraquinone with surfactant micelles reveal its nucleation in human MDA-MB-231 breast adinocarcinoma cells …
Number of citations: 15 www.sciencedirect.com
AN Diaz - Journal of Photochemistry and Photobiology A …, 1990 - Elsevier
… However, the 2-amino-3-hydroxyanthraquinone (2-A-3-HAQ) derivative is non-luminescent [ 521. In the aminohydroxy derivatives, lA-2-HAQ exhibits a greater quantum yield than lA-4-…
Number of citations: 177 www.sciencedirect.com
M HIDA - Journal of Synthetic Organic Chemistry, Japan, 1962 - jstage.jst.go.jp
… , the condensation product was derived to its acidd chloride by use of thionyl chloride, it was cyclized to acridone, then it was further condensed with 2-amino-3-hydroxyanthraquinone …
Number of citations: 0 www.jstage.jst.go.jp
JW Song, SY Hong, YW Kim, SB Thapa… - 한국당과학회학술 …, 2018 - earticle.net
… DSM13 (YjiC) was expressed in Escherichia coli BL21 (DE3) for enzymatic modification of emodin, aloe-emodin, alizarin, antraflavic acid and 2-amino-3-hydroxyanthraquinone in vivo. …
Number of citations: 0 www.earticle.net
D Schwärzle, X Hou, O Prucker, J Rühe - Advanced Materials, 2017 - Wiley Online Library
… 2-Amino-3-hydroxyanthraquinone has an extended π-system, which is highly planar and contains an electron-donating substituent. This compound can be readily transferred to a …
Number of citations: 27 onlinelibrary.wiley.com
M HIDA - Journal of Synthetic Organic Chemistry, Japan, 1962 - jstage.jst.go.jp
… 2-Amino-3-hydroxyanthraquinone or2-amino-3-bromoanthraquinone was benzoylated with 4-bromobenzoyl chloride and each was treated for oxazole ring formation to obtain the same …
Number of citations: 0 www.jstage.jst.go.jp

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